3-(4-Chlorophenyl)-4-(2-methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole
Overview
Description
3-(4-Chlorophenyl)-4-(2-methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole is a synthetic organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-(2-methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The chlorophenyl, methylpropyl, and nitrophenylmethylsulfanyl groups are introduced through various substitution reactions, often involving halogenated intermediates and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4-(2-methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: Reduction of the nitro group to an amine group.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as halogenated compounds and nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Various oxidized forms of the nitrophenyl group.
Reduction Products: Aminophenyl derivatives.
Substitution Products: Compounds with different substituents on the phenyl rings.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4-(2-methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: Could involve inhibition or activation of specific biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-4-(2-methylpropyl)-1,2,4-triazole: Lacks the nitrophenylmethylsulfanyl group.
3-(4-Chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole: Lacks the methylpropyl group.
4-(2-Methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole: Lacks the chlorophenyl group.
Uniqueness
The presence of all three substituents (chlorophenyl, methylpropyl, and nitrophenylmethylsulfanyl) in 3-(4-Chlorophenyl)-4-(2-methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole makes it unique, potentially offering distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-(2-methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-13(2)11-23-18(15-5-7-16(20)8-6-15)21-22-19(23)27-12-14-3-9-17(10-4-14)24(25)26/h3-10,13H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUISTKXNDJJOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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